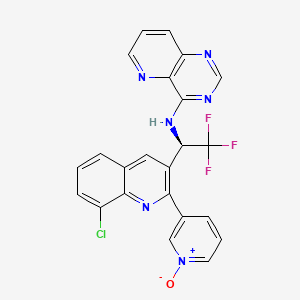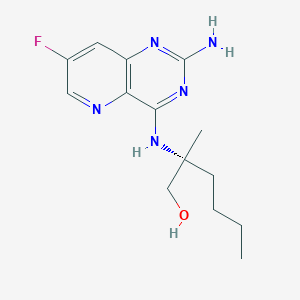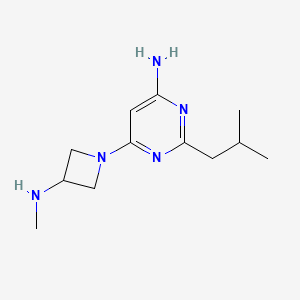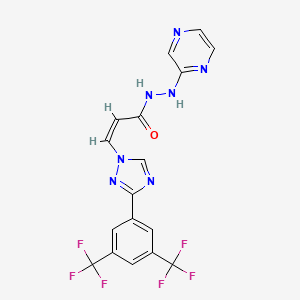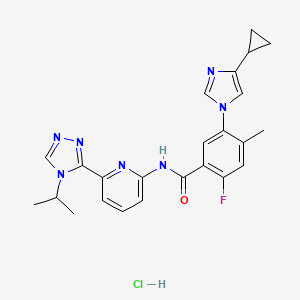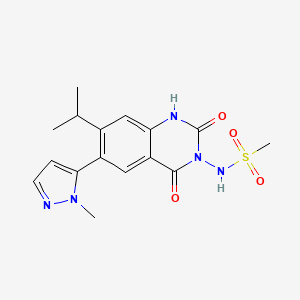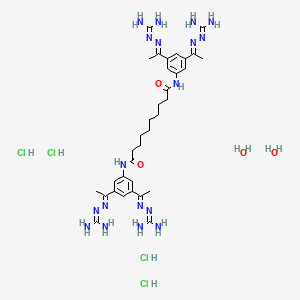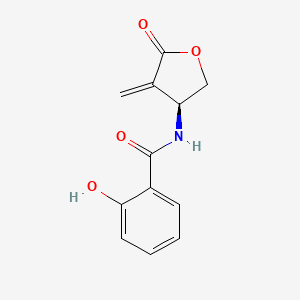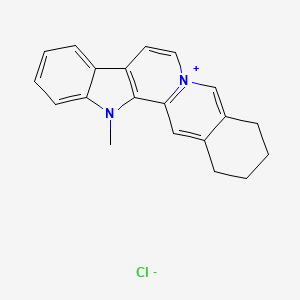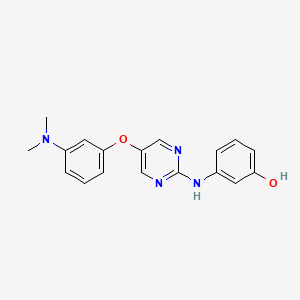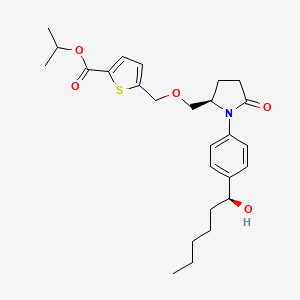
Simenepag isopropyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simenepag isopropyl is an ophthalmic solution with potential intraocular pressure-lowering effects. It is primarily used in the treatment of ocular hypertension and open-angle glaucoma .
Preparation Methods
The preparation methods for simenepag isopropyl involve synthetic routes that include the formation of a pyrrolidine ring and the attachment of various functional groups. The industrial production methods are not explicitly detailed in the available literature, but it is likely that the synthesis involves multiple steps, including the use of protecting groups, selective functionalization, and purification processes .
Chemical Reactions Analysis
Simenepag isopropyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Simenepag isopropyl has been used in scientific research for its potential therapeutic effects in reducing intraocular pressure. It has been studied in clinical trials for the treatment of ocular hypertension and open-angle glaucoma . Additionally, it may have applications in the development of sustained-release formulations for ophthalmic use .
Mechanism of Action
The exact mechanism of action of simenepag isopropyl is not fully disclosed. it is believed to act as an agonist of the prostaglandin E2 (EP2) receptor, which helps in reducing intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways .
Comparison with Similar Compounds
Simenepag isopropyl is similar to other prostaglandin analogs used in the treatment of glaucoma, such as latanoprost and bimatoprost. it is unique in its selective agonistic activity towards the prostaglandin E2 (EP2) receptor, which may offer advantages in terms of efficacy and safety . Other similar compounds include:
Latanoprost: A prostaglandin F2α analog used to reduce intraocular pressure.
Bimatoprost: Another prostaglandin analog used for the same purpose.
Travoprost: A prostaglandin analog with similar applications.
These compounds share a common mechanism of action but differ in their receptor selectivity and pharmacokinetic profiles .
Properties
CAS No. |
910562-13-9 |
|---|---|
Molecular Formula |
C26H35NO5S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
propan-2-yl 5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C26H35NO5S/c1-4-5-6-7-23(28)19-8-10-20(11-9-19)27-21(12-15-25(27)29)16-31-17-22-13-14-24(33-22)26(30)32-18(2)3/h8-11,13-14,18,21,23,28H,4-7,12,15-17H2,1-3H3/t21-,23+/m1/s1 |
InChI Key |
MSIIJNOQQWRTFC-GGAORHGYSA-N |
SMILES |
O=C(C1=CC=C(COC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OC(C)C |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)OC(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Simenepag isopropyl; AGN-210669; AGN 210669; AGN210669 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


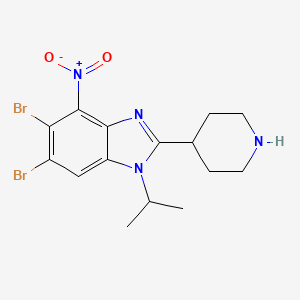
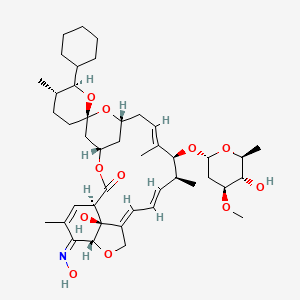
![[3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B610766.png)
